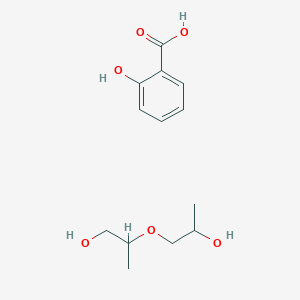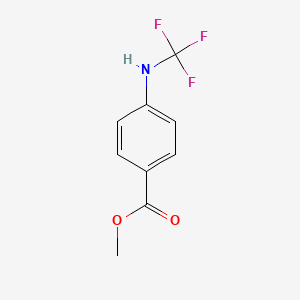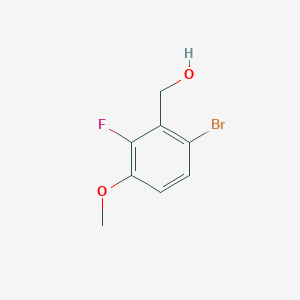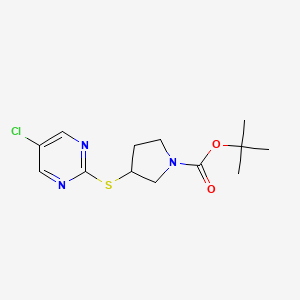
(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hepta-2,4-dienoate backbone with multiple functional groups, including a hydroxy group, a nitrophenyl group, and ethyl and methyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by esterification and nitration reactions. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and acidic catalysts, like sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethyl and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxy and nitrophenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s structural features enable it to participate in various biochemical processes, leading to its observed effects.
相似化合物的比较
Similar Compounds
- (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-aminophenyl)hepta-2,4-dienoate
- (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-methoxyphenyl)hepta-2,4-dienoate
Uniqueness
Compared to similar compounds, (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
属性
分子式 |
C17H21NO5 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
ethyl (2E,4E,6R,7R)-7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate |
InChI |
InChI=1S/C17H21NO5/c1-4-23-16(19)10-5-12(2)11-13(3)17(20)14-6-8-15(9-7-14)18(21)22/h5-11,13,17,20H,4H2,1-3H3/b10-5+,12-11+/t13-,17-/m1/s1 |
InChI 键 |
NFMRRTZTPZDZKI-ULHFLZQOSA-N |
手性 SMILES |
CCOC(=O)/C=C/C(=C/[C@@H](C)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O)/C |
规范 SMILES |
CCOC(=O)C=CC(=CC(C)C(C1=CC=C(C=C1)[N+](=O)[O-])O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


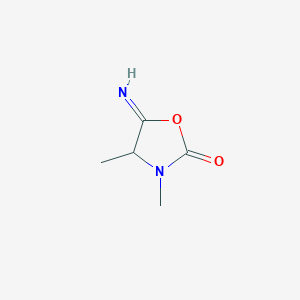
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)



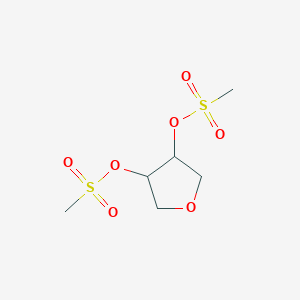
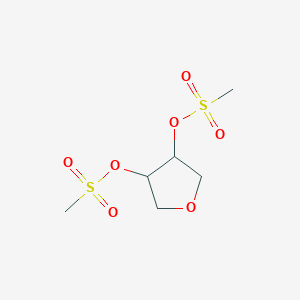
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)

